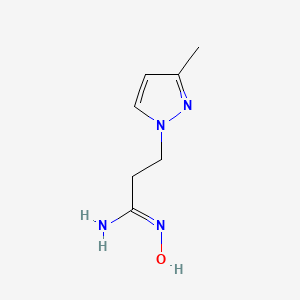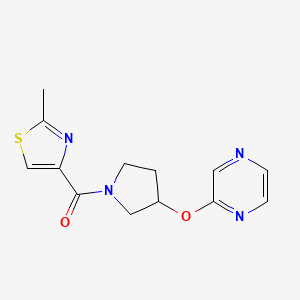![molecular formula C17H23NO4 B2376247 [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-Phenylbutanoat CAS No. 2309310-28-7](/img/structure/B2376247.png)
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-Phenylbutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is a chemical compound used in scientific research. It exhibits diverse properties and finds applications in various fields, including drug discovery, material synthesis, and catalysis.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the development of new materials and catalysts for chemical processes.
Wirkmechanismus
Target of Action
A structurally similar compound, faropenem medoxomil, is a derivative of the beta-lactam antibiotic faropenem . Beta-lactam antibiotics primarily target bacterial cell wall synthesis, specifically the enzymes involved in the cross-linking of the peptidoglycan layer .
Mode of Action
Like other beta-lactam antibiotics, Faropenem medoxomil acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . The mode of action of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate might be similar due to its structural similarity with Faropenem medoxomil.
Biochemical Pathways
The inhibition of bacterial cell wall synthesis by beta-lactam antibiotics like faropenem medoxomil can lead to cell lysis and death .
Pharmacokinetics
Faropenem medoxomil, a structurally similar compound, is an ester prodrug that offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug .
Biochemische Analyse
Biochemical Properties
The biochemical properties of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate are not fully understood due to the limited research available. It is known that this compound is an aliphatic α-ketoester . It is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate when bioreduced
Molecular Mechanism
The molecular mechanism of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is not well-understood. It is known that the compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate typically involves the reaction of 2-phenylbutanoic acid with oxolan-2-ylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethylamino moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted derivatives with varying functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenethylamines: These compounds share a similar phenylbutanoate structure and are used in medicinal chemistry for their biological activity.
Benzo[d]thiazole-2-thiol derivatives: These compounds have similar oxo and phenyl substituents and are studied for their quorum sensing inhibitory activity in bacteria.
Uniqueness
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is unique due to its specific oxolan-2-ylmethylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-15(13-7-4-3-5-8-13)17(20)22-12-16(19)18-11-14-9-6-10-21-14/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSPMCPHCJCYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)
![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)
![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride](/img/structure/B2376185.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate](/img/structure/B2376186.png)

